Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl-
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Overview
Description
Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl- is a complex organic compound that features a pyrrolidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl- typically involves the formation of C-N bonds via aromatic aldehydes and o-phenylenediamine. One versatile method includes the use of N,N-dimethylformamide and sulfur to obtain the desired methanone compound . The reaction conditions are generally mild, allowing for the efficient production of the compound under controlled laboratory settings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the synthetic methods ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups on the pyridine or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl- exerts its effects involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
(3-Aminophenyl)(phenyl)methanone: Another benzophenone derivative with similar structural features.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: A compound with a similar synthetic route and applications.
Uniqueness
Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl- is unique due to its specific combination of pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919079-45-1 |
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Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
[3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C17H18N2O/c1-19-11-5-8-16(19)15-12-18-10-9-14(15)17(20)13-6-3-2-4-7-13/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3/t16-/m0/s1 |
InChI Key |
LWWZKFYEVVWKRU-INIZCTEOSA-N |
Isomeric SMILES |
CN1CCC[C@H]1C2=C(C=CN=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCCC1C2=C(C=CN=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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